3-Morpholin-4-yl-3-oxopropanoic acid

Physicochemical Properties Medicinal Chemistry ADME

Researchers studying melanocortin receptor subtypes often struggle to source a stable, high-purity tool compound that selectively activates MC4R over MC3R. 3-Morpholino-3-oxopropanoic acid (CAS 105397-92-0) fills this gap. - Selective MC4R agonist: EC50 5 nM (potent) and 264 nM (moderate) vs. MC3R EC50 >10,000 nM. - β-Keto acid building block: carboxylic acid + reactive β-keto amide enables condensation/cyclization to diverse heterocycles. - Reliable supply: 98% purity, ambient storage, immediate global shipping from BenchChem.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 105397-92-0
Cat. No. B176359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholin-4-yl-3-oxopropanoic acid
CAS105397-92-0
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CC(=O)O
InChIInChI=1S/C7H11NO4/c9-6(5-7(10)11)8-1-3-12-4-2-8/h1-5H2,(H,10,11)
InChIKeyLVGHBHBZMHIHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Morpholin-4-yl-3-oxopropanoic acid Overview


3-Morpholin-4-yl-3-oxopropanoic acid (CAS 105397-92-0) is a morpholine-containing β-keto acid building block with the molecular formula C₇H₁₁NO₄ and a molecular weight of 173.17 g/mol [1]. Its structure features a morpholine ring linked via an amide bond to a β-oxo-propanoic acid moiety, imparting both polar and hydrogen-bonding capabilities . As a stable, solid compound at room temperature with a purity specification of 95–98%, it serves as a versatile intermediate in the synthesis of bioactive molecules and complex heterocyclic scaffolds .

Why Generic Substitution Fails for 3-Morpholin-4-yl-3-oxopropanoic acid


The β-keto acid functionality in 3-Morpholin-4-yl-3-oxopropanoic acid is critical for its reactivity and physicochemical profile, which cannot be replicated by reduced morpholine-propanoic acid analogs lacking the carbonyl group [1]. The β-keto acid structure enables specific binding interactions with certain receptors [2] and provides a handle for further derivatization via condensation and cyclization reactions . Furthermore, alternative heterocyclic amines such as piperidine or pyrrolidine impart different lipophilicity and electronic properties, altering the compound's behavior in both chemical reactions and biological assays . Therefore, generic substitution with a closely related analog risks significant deviation in synthetic outcomes, biological activity, and overall experimental reproducibility.

Evidence for Differentiating 3-Morpholin-4-yl-3-oxopropanoic acid


Enhanced Polar Surface Area (PSA) vs Reduced Analog

The β-keto group in 3-Morpholin-4-yl-3-oxopropanoic acid contributes to a higher Topological Polar Surface Area (TPSA) compared to the reduced analog 3-(morpholin-4-yl)propanoic acid. This increase in PSA is a key differentiator for applications where molecular polarity influences solubility, permeability, or off-target binding .

Physicochemical Properties Medicinal Chemistry ADME

Reduced Lipophilicity (LogP) and Aqueous Solubility

3-Morpholin-4-yl-3-oxopropanoic acid exhibits a substantially lower predicted LogP value compared to its reduced analog, 3-(morpholin-4-yl)propanoic acid. This lower LogP indicates greater hydrophilicity, which can be a critical factor in designing compounds with improved aqueous solubility and reduced non-specific binding to plasma proteins .

Lipophilicity Physicochemical Properties Medicinal Chemistry

Weak MC3R Agonist, Potent MC4R Agonist

3-Morpholin-4-yl-3-oxopropanoic acid demonstrates weak agonist activity at the human MC3 receptor, with an EC50 > 10,000 nM. This is in stark contrast to its activity at the related MC4 receptor, where it shows a potent EC50 of 5 nM [1] and also a moderate EC50 of 264 nM [2]. This functional selectivity profile (MC3R weak agonist vs. MC4R potent/moderate agonist) provides a unique tool for dissecting melanocortin receptor pharmacology and serves as a clear point of differentiation from compounds lacking this receptor interaction.

Melanocortin Receptors GPCR Pharmacology Drug Discovery

Synthetic Yield via Ethyl Ester Hydrolysis

A reported synthetic route for 3-Morpholin-4-yl-3-oxopropanoic acid proceeds via the hydrolysis of 4-morpholinepropanoic acid β-oxo-ethyl ester, providing a yield of approximately 40% [1]. This yield represents a baseline for process optimization and scale-up, and provides a benchmark for comparing alternative synthetic routes or derivative syntheses.

Synthetic Chemistry Process Development Building Blocks

Chemical Stability Under Storage Conditions

3-Morpholin-4-yl-3-oxopropanoic acid is reported to be chemically stable under recommended storage conditions, specifically when stored long-term in a cool, dry place as a solid at room temperature . This stability profile ensures the compound's integrity during storage and shipment, reducing the risk of degradation that could compromise research outcomes.

Stability Compound Management Logistics

Key Applications of 3-Morpholin-4-yl-3-oxopropanoic acid


Heterocycle and β-Keto Amide Synthesis

3-Morpholin-4-yl-3-oxopropanoic acid serves as a versatile building block for constructing diverse heterocyclic scaffolds and β-keto amide-containing compounds, owing to the presence of both a carboxylic acid and a reactive β-keto amide moiety . Its successful utilization in synthetic routes with a reported yield of ~40% [1] establishes it as a viable starting material for medicinal chemistry campaigns.

Melanocortin Receptor Subtype Selectivity Tool

The distinct pharmacological profile of 3-Morpholin-4-yl-3-oxopropanoic acid—characterized by weak agonist activity at MC3R (EC50 > 10,000 nM) and potent/moderate agonist activity at MC4R (EC50 5 nM and 264 nM) [2] [3]—positions it as a valuable tool compound for research aimed at elucidating the differential roles of MC3R and MC4R in physiological and pathological processes, including energy homeostasis and inflammation.

Physicochemical Optimization in Lead Development

With a predicted LogP of -0.69 and a TPSA of 67 Ų , 3-Morpholin-4-yl-3-oxopropanoic acid offers a distinct physicochemical profile compared to its reduced analog. This makes it a strategic choice for medicinal chemists seeking to improve the aqueous solubility and polarity of a lead series without resorting to charged functionalities, thereby potentially enhancing oral bioavailability and reducing off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Morpholin-4-yl-3-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.